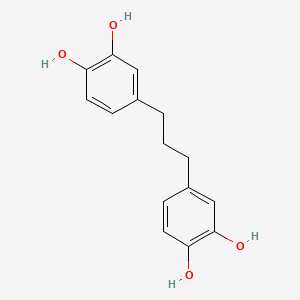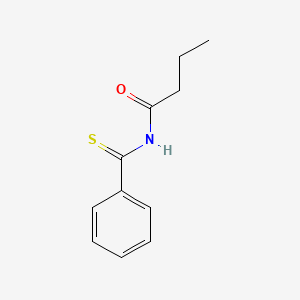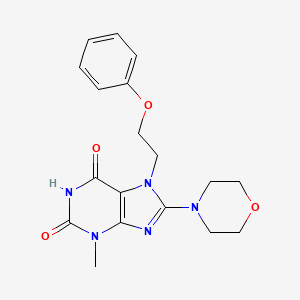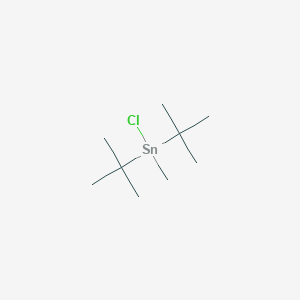
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the thiazolidinethione family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- typically involves the reaction of thiazolidinethione derivatives with specific reagents under controlled conditions. One common method includes the use of carbon disulfide and potassium hydroxide, followed by the addition of specific amines and other reagents to achieve the desired substitution . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating conditions like hyperuricemia.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition can help manage conditions like gout and hyperuricemia. The compound’s structure-activity relationship reveals that specific functional groups are crucial for its inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: Another member of the thiazolidinethione family with similar biological activities.
2-Thiazolidinethione, 5-(hydroxyamino)-3,4,4-trimethyl-: A closely related compound with slight structural differences.
Uniqueness
2-Thiazolidinethione, 4-(hydroxyamino)-3,5,5-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit xanthine oxidase more effectively than other derivatives highlights its potential as a lead compound in drug development .
Propriétés
Numéro CAS |
106663-07-4 |
|---|---|
Formule moléculaire |
C6H12N2OS2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
4-(hydroxyamino)-3,5,5-trimethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H12N2OS2/c1-6(2)4(7-9)8(3)5(10)11-6/h4,7,9H,1-3H3 |
Clé InChI |
JKZDTEJQHQLIEB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C(=S)S1)C)NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)


![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)


![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)


![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)

